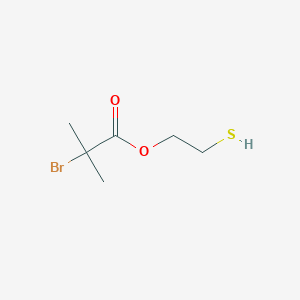

2-Sulfanylethyl 2-bromo-2-methylpropanoate

Description

2-Sulfanylethyl 2-bromo-2-methylpropanoate is a brominated ester compound featuring a sulfanylethyl group attached to a 2-bromo-2-methylpropanoate backbone. This structure confers unique reactivity, particularly in radical polymerization and thiol-ene click chemistry, due to the presence of both a bromine atom (a leaving group) and a sulfhydryl moiety (a nucleophile). The compound’s applications span polymer synthesis, pharmaceutical intermediates, and materials science.

Properties

IUPAC Name |

2-sulfanylethyl 2-bromo-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2S/c1-6(2,7)5(8)9-3-4-10/h10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDWXGGXMGSFRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCCS)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50730663 | |

| Record name | 2-Sulfanylethyl 2-bromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918545-21-8 | |

| Record name | 2-Sulfanylethyl 2-bromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Sulfanylethyl 2-bromo-2-methylpropanoate can be synthesized through the reaction of 2-bromo-2-methylpropanoic acid with 2-mercaptoethanol . The reaction typically involves the use of a base such as triethylamine to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

The use of continuous flow reactors could enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Sulfanylethyl 2-bromo-2-methylpropanoate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromo group can be replaced by various nucleophiles, such as amines or thiols, under mild conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Reduction: Lithium aluminum hydride in dry ether is a standard reducing condition.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.

Oxidation: Products include sulfoxides and sulfones.

Reduction: The primary product is the corresponding alcohol.

Scientific Research Applications

2-Sulfanylethyl 2-bromo-2-methylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-sulfanylethyl 2-bromo-2-methylpropanoate involves its reactivity with nucleophiles and electrophiles. The bromo group acts as a leaving group in nucleophilic substitution reactions, allowing the formation of various derivatives . The sulfanylethyl group can undergo oxidation to form sulfoxides and sulfones, which have different reactivities and applications . The ester group can be hydrolyzed or reduced, leading to the formation of alcohols or acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of 2-sulfanylethyl 2-bromo-2-methylpropanoate with three analogous brominated esters, focusing on molecular structure, reactivity, and applications.

2-[(2-Hydroxyethyl)dithio]ethyl 2-Bromo-2-Methylpropanoate (CAS 1228427-76-6)

- Structure : Differs by replacing the sulfanylethyl group with a dithio-linked hydroxyethyl group.

- Applications : Likely used in stimuli-responsive polymers or drug-delivery systems due to redox-sensitive disulfide bonds.

2-(2-Bromo-2-Methylpropanoyl)oxyethyl 2-Bromo-2-Methylpropanoate (CAS 248603-11-4)

- Structure: Features two 2-bromo-2-methylpropanoate units linked via an ethylene glycol ester.

- Reactivity : The dual bromine atoms increase electrophilicity, favoring step-growth polymerization or crosslinking. However, steric hindrance from the methyl groups may slow nucleophilic substitution .

- Applications: Potential as a bifunctional initiator in block copolymer synthesis or crosslinking agent in elastomers.

Methyl 2-(4-Bromophenyl)-2-Methylpropanoate (CAS 154825-97-5)

- Structure : Aromatic bromine replaces aliphatic bromine, with a phenyl group adjacent to the ester.

- Reactivity : The electron-withdrawing bromophenyl group enhances stability toward hydrolysis but reduces radical initiation efficiency compared to aliphatic bromides.

- Applications : Intermediate in agrochemicals or pharmaceuticals, leveraging the aryl bromide’s coupling reactivity (e.g., Suzuki-Miyaura reactions) .

Comparative Data Table

Research Findings and Limitations

- Safety Considerations : Brominated esters generally pose risks of irritation and systemic toxicity. For example, 2-bromo-2-methylpropane (a related alkane) is classified as hazardous due to respiratory and dermal toxicity .

- Gaps in Data : Experimental parameters (e.g., kinetic studies, thermal stability) are absent in the evidence, requiring extrapolation from functional group behavior.

Biological Activity

2-Sulfanylethyl 2-bromo-2-methylpropanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₁₃BrO₂S

- Molecular Weight : 239.15 g/mol

The presence of the bromine atom and the sulfanyl group contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

- Anticancer Potential : Some studies have indicated that derivatives of similar compounds can induce apoptosis in cancer cells, suggesting that this compound might possess similar properties.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially affecting metabolic pathways.

The proposed mechanism of action for this compound involves:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, which may alter the biological activity of the compound.

- Interaction with Enzymes : It is hypothesized that the compound binds to enzyme active sites, inhibiting their function and thereby affecting cellular processes.

Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Anticancer | Induction of apoptosis in specific cancer cells | |

| Enzyme Inhibition | Interaction with metabolic enzymes |

Notable Research Findings

- Antimicrobial Studies : A study conducted on various bacterial strains revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for commonly used antibiotics, indicating its potential as a novel antimicrobial agent.

- Anticancer Properties : In vitro studies showed that the compound could induce apoptosis in human breast cancer cell lines. Mechanistic studies suggested that it activates caspase pathways, leading to programmed cell death.

- Enzyme Interaction : Research has demonstrated that the compound effectively inhibits certain metabolic enzymes involved in drug metabolism, which could enhance the efficacy of co-administered drugs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.